2,2',2'',2'''-(5,10,15,20-Porphyrintetrayl)tetrakis(1-methylpyrid inium) tetrachloride
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Overview
Description
2,2’,2’‘,2’‘’-(5,10,15,20-Porphyrintetrayl)tetrakis(1-methylpyridinium) tetrachloride is a synthetic porphyrin compound. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis. This particular compound is notable for its unique structure, which includes four pyridinium groups attached to a central porphyrin core.
Preparation Methods
The synthesis of 2,2’,2’‘,2’‘’-(5,10,15,20-Porphyrintetrayl)tetrakis(1-methylpyridinium) tetrachloride typically involves the following steps:
Formation of the Porphyrin Core: The porphyrin core is synthesized through a condensation reaction involving pyrrole and an aldehyde, often under acidic conditions.
Quaternization of Pyridine: The pyridine groups are quaternized by reacting with methyl iodide to form the pyridinium salts.
Attachment to the Porphyrin Core: The quaternized pyridinium groups are then attached to the porphyrin core through a series of substitution reactions.
Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,2’,2’‘,2’‘’-(5,10,15,20-Porphyrintetrayl)tetrakis(1-methylpyridinium) tetrachloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: The pyridinium groups can undergo nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,2’,2’‘,2’‘’-(5,10,15,20-Porphyrintetrayl)tetrakis(1-methylpyridinium) tetrachloride has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions and as a photosensitizer in photochemical studies.
Biology: The compound is used in studies of cellular processes and as a fluorescent marker in imaging techniques.
Industry: The compound is used in the development of new materials and in the study of catalytic processes.
Mechanism of Action
The mechanism of action of 2,2’,2’‘,2’‘’-(5,10,15,20-Porphyrintetrayl)tetrakis(1-methylpyridinium) tetrachloride involves its ability to interact with various molecular targets and pathways. The porphyrin core can absorb light and transfer energy to other molecules, making it useful in photodynamic therapy. The pyridinium groups can interact with biological membranes and proteins, affecting cellular processes.
Comparison with Similar Compounds
Similar compounds include other porphyrin derivatives such as:
5,10,15,20-Tetrakis(4-methoxycarbonylphenyl)porphyrin: This compound has methoxycarbonyl groups instead of pyridinium groups.
meso-Tetra(N-methyl-2-pyridyl)porphine tetrachloride: This compound has a similar structure but different substituents on the porphyrin core.
4,4’,4’‘,4’‘’-(Porphine-5,10,15,20-tetrayl)tetrakis(benzenesulfonic acid): This compound has benzenesulfonic acid groups instead of pyridinium groups.
The uniqueness of 2,2’,2’‘,2’‘’-(5,10,15,20-Porphyrintetrayl)tetrakis(1-methylpyridinium) tetrachloride lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C44H38Cl4N8 |
---|---|
Molecular Weight |
820.6 g/mol |
IUPAC Name |
5,10,15,20-tetrakis(1-methylpyridin-1-ium-2-yl)-21,23-dihydroporphyrin;tetrachloride |
InChI |
InChI=1S/C44H37N8.4ClH/c1-49-25-9-5-13-37(49)41-29-17-19-31(45-29)42(38-14-6-10-26-50(38)2)33-21-23-35(47-33)44(40-16-8-12-28-52(40)4)36-24-22-34(48-36)43(32-20-18-30(41)46-32)39-15-7-11-27-51(39)3;;;;/h5-28H,1-4H3,(H,45,46,47,48);4*1H/q+3;;;;/p-3 |
InChI Key |
OSIOZWNIFANUES-UHFFFAOYSA-K |
Canonical SMILES |
C[N+]1=CC=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=[N+]7C)C8=CC=CC=[N+]8C)C=C4)C9=CC=CC=[N+]9C)N3.[Cl-].[Cl-].[Cl-].[Cl-] |
Origin of Product |
United States |
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